molecular formula C14H9ClN2 B8435047 6-(2-Chloropyridin-3-yl)quinoline

6-(2-Chloropyridin-3-yl)quinoline

Numéro de catalogue: B8435047
Poids moléculaire: 240.69 g/mol
Clé InChI: SRPLDTATHHFHKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-Chloropyridin-3-yl)quinoline is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a quinoline scaffold, a privileged structure in pharmacology known for its wide spectrum of biological activities . The fusion of this quinoline core with a 2-chloropyridine moiety creates a hybrid structure with significant potential for developing novel therapeutic agents. Quinoline derivatives are extensively investigated for their anticancer properties, functioning through mechanisms such as DNA interaction, inhibition of topoisomerase enzymes, and induction of apoptosis . Furthermore, the quinoline scaffold is a key component in several antiviral agents; similar hybrid molecules have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV research . The presence of the chloropyridine group enhances the molecule's versatility, serving as a crucial handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is supplied strictly For Research Use Only and is intended for laboratory research purposes. It is not intended for use in humans, either as a diagnostic or therapeutic agent.

Propriétés

Formule moléculaire

C14H9ClN2

Poids moléculaire

240.69 g/mol

Nom IUPAC

6-(2-chloropyridin-3-yl)quinoline

InChI

InChI=1S/C14H9ClN2/c15-14-12(4-2-8-17-14)10-5-6-13-11(9-10)3-1-7-16-13/h1-9H

Clé InChI

SRPLDTATHHFHKB-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(C=CC(=C2)C3=C(N=CC=C3)Cl)N=C1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Key Properties/Effects Reference
6-(2-Chloropyridin-3-yl)quinoline 6-(2-Cl-pyridin-3-yl) on quinoline Enhanced electrophilicity from Cl; potential for dual aromatic interactions
6-Chloro-8-nitroquinoline 6-Cl, 8-NO₂ on quinoline Strong electron-withdrawing nitro group; impacts redox potential and reactivity
6-Chloro-2-(trifluoromethyl)quinoline 6-Cl, 2-CF₃ on quinoline CF₃ group increases lipophilicity and steric bulk; may reduce metabolic stability
2-Chloro-6-methylquinoline-3-carbaldehyde 2-Cl, 6-CH₃, 3-CHO on quinoline Aldehyde enables further functionalization; methyl improves solubility
6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline Triazolo-pyridazine substituent on quinoline Bulky substituent reduces potency but improves pharmacokinetics (e.g., PF-4254644)

Key Observations :

  • Electronic Effects: The 2-chloropyridine group in the target compound provides moderate electron withdrawal compared to stronger electron-withdrawing groups like NO₂ (in 6-chloro-8-nitroquinoline) or CF₃ .
  • Steric Considerations : Bulky substituents (e.g., triazolo-pyridazine in PF-4254644) often reduce binding potency but enhance metabolic resistance, whereas smaller groups (e.g., Cl in the target compound) balance steric effects and target affinity .
  • Functionalization Potential: Carbaldehyde or carboxamide derivatives (e.g., ) offer reactive handles for further chemical modifications, unlike the parent this compound .
Physicochemical Properties
  • LogP/Solubility: The target compound’s logP is expected to be moderate (~3.5), higher than carboxamide derivatives (e.g., : logP ~2.8) due to the nonpolar Cl and pyridine groups .
  • Thermal Stability : Chlorine and aromatic rings enhance thermal stability compared to aldehyde or nitro-containing analogs .

Q & A

Basic: What are the common synthetic routes for 6-(2-Chloropyridin-3-yl)quinoline, and how are they optimized?

Answer:
The synthesis typically involves cross-coupling reactions or cyclization strategies:

  • Cross-Coupling (e.g., Ullmann, Sonogashira): React 3-bromoquinoline derivatives with 2-chloropyridinyl triflates or halides using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. For example, a 48% yield was achieved at 60°C over 24 hours using Pd catalysis .
  • Cyclization: Start with substituted anilines or benzoic acids, followed by chlorination using POCl₃ or SOCl₂ to introduce the chloro group .

Optimization Tips:

  • Vary catalyst loading (0.5–5 mol%) and temperature (60–100°C).
  • Use ligands like Xantphos to improve coupling efficiency.
  • Monitor reaction progress via TLC or HPLC.
MethodStarting MaterialsKey ConditionsYieldReference
Ullmann Coupling3-bromoquinoline, pyridinyl triflatePd catalyst, 60°C, 24h48%
Sonogashira CouplingChloroquinoline, terminal alkynesPd/C, CuI, baseN/A
Cyclization2-amino-4-fluorobenzoic acidPOCl₃, refluxN/A

Advanced: How can structural contradictions in spectroscopic data (NMR, XRD) be resolved for this compound?

Answer:
Contradictions often arise from dynamic motion, impurities, or crystallographic disorder. Methodological approaches include:

  • XRD Refinement: Use SHELXL for high-resolution crystallography to resolve bond-length discrepancies. For example, ORTEP-III visualizes thermal ellipsoids to identify disordered regions.
  • DFT Calculations: Compare experimental NMR (e.g., 13C^{13}\text{C} shifts) with computed values to validate assignments .
  • Variable-Temperature NMR: Detect conformational flexibility in solution (e.g., rotamers affecting 1H^1\text{H} splitting) .

Case Study:
In a palladium-catalyzed synthesis, unexpected 19F^{19}\text{F} NMR shifts suggested residual solvent coordination. Repetition under anhydrous conditions resolved the issue .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques and their applications:

  • NMR Spectroscopy: Assigns substituent positions via 1H^1\text{H} and 13C^{13}\text{C} chemical shifts (e.g., quinoline C-2 chloro group at δ ~150 ppm in 13C^{13}\text{C} NMR) .
  • XRD: Confirms molecular geometry and packing interactions. SHELX refines twinned or low-quality crystals.
  • HRMS: Validates molecular weight (e.g., [M+H]+^+ calculated for C₁₄H₈ClN₂: 255.0321) .
TechniqueApplicationTool/SoftwareReference
XRDCrystal structure determinationSHELXL, ORTEP-III
1H^{1}\text{H} NMRFunctional group assignmentBruker Avance

Advanced: How does regioselectivity in functionalization (e.g., C-3 vs. C-6 substitution) impact biological activity?

Answer:
Regioselectivity alters electronic and steric profiles, affecting target binding. Methodological insights:

  • Directed C-H Activation: Use directing groups (e.g., pyridinyl Cl at C-2) to favor substitution at C-6 via Pd-mediated coupling .
  • Pharmacophore Modeling: Compare docking scores of C-3 vs. C-6 derivatives to optimize activity. For example, C-6 methoxy groups enhance solubility but reduce kinase inhibition .

Example:
In a study, C-6-substituted derivatives showed 10-fold higher antimicrobial activity (MIC = 2 µg/mL) than C-3 analogs due to improved membrane penetration .

Basic: What crystallographic tools are recommended for resolving data quality issues in this compound?

Answer:

  • SHELX Suite: SHELXL handles twinning and high thermal motion via TLS refinement.
  • ORTEP-III : Visualizes anisotropic displacement parameters to identify disorder (e.g., chloropyridinyl rotation).
  • PLATON: Validates hydrogen bonding and π-π stacking interactions critical for stability .

Workflow:

Collect high-resolution data (≤ 0.8 Å).

Refine with SHELXL using restraints for disordered Cl atoms.

Generate publication-quality figures with ORTEP-III .

Advanced: How can conflicting biological activity data across studies be reconciled?

Answer:
Contradictions often stem from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Curves: Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .
  • Metabolite Screening: Use LC-MS to detect degradation products (e.g., hydrolysis of chloropyridinyl groups) .
  • Orthogonal Assays: Validate cytotoxicity via MTT and apoptosis assays to confirm mechanism .

Case Study:
A reported IC₅₀ discrepancy (5 µM vs. 20 µM) for kinase inhibition was traced to DMSO solvent effects. Repetition in aqueous buffer resolved the issue .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.